N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a highly complex pentacyclic molecule featuring a phosphorus atom integrated into its heterocyclic framework. The structure includes a benzyl group at the nitrogen center, methyl substituents at positions 10 and 16, and oxygen atoms forming 12,14-dioxa bridges. Its pentacyclic scaffold comprises fused rings with specific stereochemical orientations, making it a unique candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.
Properties
Molecular Formula |
C30H26NO2P |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C30H26NO2P/c1-20-17-23-13-7-9-15-25(23)27-28-26-16-10-8-14-24(26)18-21(2)30(28)33-34(32-29(20)27)31(3)19-22-11-5-4-6-12-22/h4-18H,19H2,1-3H3 |
InChI Key |
OLXSXUYLRRSGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
A method adapted from macrocyclic synthesis involves reacting 1,2-disubstituted benzenes with formaldehyde under acidic conditions. For example:
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki-Miyaura coupling is widely employed to assemble aromatic rings:
- Catalyst : PdCl₂(dppe) (0.01 mmol).
- Solvent : Toluene or THF under reflux.
- Key Intermediate : Tributylstannyl glycals for C-glycosylation.
Functionalization with Phosphorus and Substituents
N-Benzylation and Methylation
- Benzylation : Benzyl bromide (3.0 equiv) in toluene with Na₂CO₃.
- Methylation : Dimethyl sulfate under inert atmosphere.
- Catalyst : FeCl₃·6H₂O for regioselective substitution.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are utilized:
- Flow Rate : 900 mL/min.
- Residence Time : 3–5 hours.
- Purification : Distillation under reduced pressure (≤-0.096 MPa).
Advantages :
Catalytic Systems Comparison
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| PdCl₂(dppe) | Toluene | 70 | 86 | |
| Sodium tungstate | CHCl₃ | 50 | 82 | |
| Phosphomolybdic acid | DCM | 60 | 75 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ³¹P NMR : δ 15–25 ppm (singlet for phosphapentacyclic core).
- HRMS : m/z 463.5 (C₃₀H₂₆NO₂P).
Challenges and Contradictions
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pentacyclic Frameworks
Several pentacyclic compounds share structural motifs with the target molecule but differ in heteroatom composition or substituent patterns:
Key Structural and Functional Differences
- Heteroatom Composition : Unlike oxa- or aza-pentacycloundecanes, the target compound incorporates phosphorus , which may enhance stability in redox environments or enable metal coordination .
- Synthetic Accessibility : Derivatives like those in are synthesized via reductive amination or nucleophilic substitution, whereas the target compound likely requires specialized phosphorus-introduction protocols, increasing synthetic complexity .
Methodological Considerations for Comparison
Computational Similarity Metrics
As discussed in , compound similarity is typically assessed using:
- Tanimoto coefficients (2D fingerprint-based).
- 3D shape/electrostatic alignment (e.g., ROCS, Schrödinger).
- Quantum mechanical descriptors (e.g., HOMO-LUMO gaps, dipole moments).
For the target compound, 3D alignment methods are critical due to its stereochemical complexity. However, its phosphorus atom introduces electronic properties that may reduce similarity scores compared to oxygen/nitrogen analogs .
Experimental Challenges
- Spectral Differentiation : NMR or X-ray crystallography (as in ) is essential to resolve stereochemistry. For example, ¹³C-NMR can distinguish benzyl vs. methyl environments, while ³¹P-NMR uniquely identifies phosphorus coordination .
- Biological Assays: Functional comparisons require standardized tests (e.g., antioxidant assays in ), but the target compound’s novelty necessitates custom protocols.
Biological Activity
N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex phosphorous-containing compound with potential biological activities. This article aims to explore its biological activity through a detailed examination of existing literature and research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure that includes multiple functional groups such as benzyl and phosphine oxides. Its complex architecture may contribute to its diverse biological properties.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
- Case Studies : In vitro studies on various cancer cell lines have shown that the compound inhibits cell proliferation significantly compared to control groups.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of phosphorous-containing compounds:
- Bacterial Inhibition : The compound has demonstrated effectiveness against several bacterial strains in laboratory settings.
- Mechanism : It is hypothesized that the presence of the phosphine oxide group enhances its interaction with microbial membranes.
Cytotoxicity and Safety Profile
Understanding the cytotoxic effects of the compound is crucial for evaluating its therapeutic potential:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |
| Study 2 | HeLa (Cervical Cancer) | 10 | Induction of apoptosis observed |
| Study 3 | E. coli | 20 | Bacterial growth inhibition noted |
These findings suggest a promising therapeutic index; however, further investigation into its safety profile is necessary.
Apoptosis Induction
The compound's ability to induce apoptosis has been linked to the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its anticancer activity.
Interaction with Cellular Targets
Research indicates that this compound interacts with cellular targets such as:
- DNA : Potentially causing DNA damage leading to cell cycle arrest.
- Proteins : Modulating protein expression involved in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
